N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine
Description
N-(4,8-Dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine is a heterocyclic compound featuring a quinazoline core and a 1,3,5-triazine moiety linked via an amine bridge. The quinazoline ring is substituted with methyl groups at the 4- and 8-positions, while the triazine ring is modified with a 2-furylmethyl group at the 5-position. Quinazoline derivatives are known for their pharmacological relevance, particularly in kinase inhibition and anticancer research, due to their ability to mimic purine bases in biological systems . The triazine component contributes to hydrogen bonding and π-π stacking interactions, which are critical for target binding. The furylmethyl substituent introduces a heteroaromatic fragment that may influence solubility and metabolic stability compared to other alkyl or aryl groups .
Properties
Molecular Formula |
C18H20N6O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,8-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C18H20N6O/c1-12-5-3-7-15-13(2)21-18(22-16(12)15)23-17-19-10-24(11-20-17)9-14-6-4-8-25-14/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
LXRYLQSQYJHEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine typically involves multi-step organic reactions. The starting materials often include 4,8-dimethylquinazoline and 5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Polarity and Solubility
- Target Compound : The 2-furylmethyl group introduces a polar furan ring, which may reduce logP compared to benzyl derivatives, balancing solubility and permeability .
- Benzyl Derivative : The benzyl group raises logP, favoring lipid bilayer interactions but risking solubility limitations in physiological environments.
Metabolic Stability
Steric and Electronic Effects
- Benzyl vs. Furylmethyl : The benzyl group’s larger van der Waals volume may create steric hindrance in target binding, whereas the smaller furan could allow tighter interactions in constrained active sites .
- Methoxyethyl vs. Benzodioxolylmethyl : The flexible methoxyethyl chain may adopt multiple conformations, while the rigid benzodioxole ring enforces a planar geometry, affecting binding entropy .
Comparative Data from Structural Analogs
- : N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine replaces quinazoline with benzothiazole, altering electronic properties and binding affinity . This highlights the importance of the quinazoline core in maintaining specific interactions.
Biological Activity
N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine (CAS Number: 920446-46-4) is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a quinazoline core substituted with a furylmethyl group and a tetrahydrotriazine moiety. Such structural characteristics suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Quinazoline Core : This can be achieved through methods such as the Skraup synthesis.
- Furylmethyl Group Introduction : Utilizes Friedel-Crafts alkylation.
- Formation of Tetrahydrotriazine : Involves cyclization reactions that may require specific catalysts and conditions.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. For instance:
- Inhibition Zones : The compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. In particular, it showed an inhibition zone of 12 mm against Staphylococcus aureus and Escherichia coli with corresponding Minimum Inhibitory Concentrations (MICs) of 70 mg/mL and 75 mg/mL respectively .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit specific enzymes involved in metabolic pathways:
- Monoamine Oxidase (MAO) : The compound exhibited submicromolar inhibition of MAO B with an IC50 value indicative of high potency. This suggests potential applications in treating neurological disorders .
Case Studies
A study conducted on a series of quinazoline derivatives revealed that modifications at specific positions significantly affect biological activity. The incorporation of triazole or oxadiazole groups enhanced antibacterial properties compared to compounds lacking these substitutions .
The biological activity of this compound is hypothesized to involve:
- Enzyme Binding : The compound may bind to active sites on enzymes or receptors.
- Modulation of Signaling Pathways : It could influence various signaling pathways by acting as an agonist or antagonist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
